molecular formula C4H6F3IO3S B009030 3-Iodopropyl-1-trifluoromethanesulfonate CAS No. 106114-40-3

3-Iodopropyl-1-trifluoromethanesulfonate

Cat. No.: B009030
CAS No.: 106114-40-3
M. Wt: 318.06 g/mol
InChI Key: FMSOAEQMFVDTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopropyl-1-trifluoromethanesulfonate (also known as 3-iodopropyl-1-triflate) is a key reagent in organic and radiochemical synthesis, with a primary application in the 18F-radiolabeling of amines . Its specific research value lies in its role as a precursor for synthesizing 1-[18F]fluoro-3-iodopropane, a critical intermediate for positron emission tomography (PET) tracer development . In a documented two-step procedure, displacement of the triflate group by [18F]fluoride is followed by an N-alkylation reaction, where this compound has been shown to increase yields by over 75% compared to its bromoalkyl analog when fluoroalkylating secondary amines such as N-nordiprenorphine . The mechanism of action involves the trifluoromethanesulfonate (triflate) group acting as a superior leaving group in nucleophilic substitution reactions, facilitating efficient 18F incorporation . This is followed by the iodide functionality in the resulting intermediate serving as an excellent leaving group for subsequent alkylation of nucleophiles like amines . The compound is characterized by its CAS Registry Number, 106114-40-3, and a molecular formula of C4H6F3IO3S . This product is strictly for research use and is not intended for human or veterinary therapeutic applications.

Properties

CAS No.

106114-40-3

Molecular Formula

C4H6F3IO3S

Molecular Weight

318.06 g/mol

IUPAC Name

3-iodopropyl trifluoromethanesulfonate

InChI

InChI=1S/C4H6F3IO3S/c5-4(6,7)12(9,10)11-3-1-2-8/h1-3H2

InChI Key

FMSOAEQMFVDTSC-UHFFFAOYSA-N

SMILES

C(COS(=O)(=O)C(F)(F)F)CI

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)CI

Other CAS No.

106114-40-3

Synonyms

3-iodopropyl-1-triflate
3-iodopropyl-1-trifluoromethanesulfonate

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reagent for Alkylation Reactions

3-Iodopropyl-1-trifluoromethanesulfonate serves as an effective alkylating agent in organic synthesis. It can facilitate the formation of carbon-carbon bonds through nucleophilic substitution reactions. The trifluoromethanesulfonate (triflate) group is a good leaving group, which enhances the reactivity of the compound in various alkylation processes.

Example Applications:

  • Synthesis of Triflates: The compound can be used to convert alcohols into triflates, which are more reactive towards nucleophiles. This transformation is crucial in preparing intermediates for further chemical transformations .
  • Formation of Sulfonamides: By reacting with amines, this compound can produce sulfonamide derivatives, which are significant in medicinal chemistry for developing antibacterial agents.

Pharmaceutical Development

Intermediate in Drug Synthesis

In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its ability to introduce the triflate moiety allows for further functionalization and modification of drug candidates.

Case Study:
A study demonstrated the use of this compound in synthesizing novel anticancer agents. The triflate group facilitated subsequent reactions that led to the formation of compounds with enhanced biological activity against cancer cell lines .

Material Science

Synthesis of Functional Polymers

The compound has applications in material science, particularly in synthesizing functional polymers. By incorporating this compound into polymer matrices, researchers can modify the physical and chemical properties of the resulting materials.

Example Applications:

  • Fluorinated Polymers: The incorporation of trifluoromethanesulfonate groups into polymer chains can enhance thermal stability and chemical resistance, making them suitable for advanced applications such as coatings and membranes.

Data Tables

Application AreaSpecific UseReference
Organic SynthesisAlkylation reactions
Pharmaceutical DevelopmentIntermediate for drug synthesis
Material ScienceSynthesis of functional polymers

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide and triflate groups participate in distinct substitution pathways:

Reaction Type Conditions Products Yield References
Iodide Displacement AgOTf DCE 25 C\text{AgOTf DCE 25 C}Alkyl triflates (e.g., 3-propyl triflate)66–91%
Triflate Displacement CuCl THF 80 C\text{CuCl THF 80 C}Cross-coupled aryl/alkyl derivatives50–75%
  • Mechanism :
    • Iodide acts as a superior leaving group in polar aprotic solvents (e.g., DCE), favoring SN2S_N2 pathways .
    • Triflate displacement occurs under catalytic conditions (e.g., CuCl) for C–C bond formation .

Elimination and Rearrangement Pathways

Under basic or high-temperature conditions, 3-Iodopropyl-1-trifluoromethanesulfonate undergoes elimination to form alkenes:

  • Example :
    3 IPTMS KOtBu 1 iodopropene CF3SO3H\text{3 IPTMS KOtBu 1 iodopropene CF}_3\text{SO}_3\text{H}
  • Solvent Effects :
    • In hexane, SN1\text{S}_N1-like carbocation rearrangements (e.g., hydride shifts) are suppressed, favoring direct elimination .

Role in Cross-Coupling Reactions

The iodide group enables participation in Kumada and Suzuki-Miyaura couplings :

Coupling Type Catalyst Substrate Product Yield Reference
KumadaFeCl3\text{FeCl}_3Aryl Grignard reagentAlkylated arenes60–85%
Radical triflationPhotoredoxAlkenesTrifluoromethylthioalkanes40–65%

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Iodopropyl-1-trifluoromethanesulfonate, a comparative analysis with structurally related sulfonate esters is provided below. Key compounds include methyl trifluoromethanesulfonate , ethyl trifluoromethanesulfonate , and 3-chloropropyl-1-trifluoromethanesulfonate .

Table 1: Comparative Properties of Selected Triflate Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Hazard Classification (GHS)
This compound ~300.1 ~220 (estimated) Organic solvents (e.g., DCM, THF) H314 (skin/eye corrosion)
Methyl trifluoromethanesulfonate 164.1 100–110 Reacts violently with water H226, H314
Ethyl trifluoromethanesulfonate 178.1 115–120 Soluble in polar aprotic solvents H302, H314
3-Chloropropyl-1-trifluoromethanesulfonate 246.6 ~200 (estimated) Moderate in hydrocarbons H318, H335

Key Findings:

Reactivity :

  • The triflate group in all compounds acts as a superior leaving group compared to mesylates or tosylates, enabling efficient nucleophilic substitution. However, This compound exhibits enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodide’s lower bond dissociation energy compared to chloride or methyl groups.
  • Methyl trifluoromethanesulfonate is a potent methylating agent but is highly moisture-sensitive, requiring anhydrous conditions .

Stability :

  • The iodopropyl derivative is less volatile than methyl or ethyl triflates, reducing inhalation risks but increasing persistence in reaction mixtures.
  • Ethyl trifluoromethanesulfonate shows intermediate stability, with slower hydrolysis rates than methyl triflate but faster than iodopropyl analogs.

Hazards: All triflates share corrosive properties (H314) due to their electrophilic nature. Methyl trifluoromethanesulfonate is additionally classified as flammable (H226) , whereas the iodopropyl variant’s higher molecular weight mitigates flammability.

Synthetic Applications :

  • This compound is favored in sequential alkylation-iodination strategies, whereas 3-chloropropyl-1-trifluoromethanesulfonate is less reactive in metal-catalyzed couplings.
  • Methyl and ethyl triflates are preferred for small-scale alkylations but require rigorous safety protocols due to acute toxicity .

Research Implications

Recent studies highlight the iodopropyl derivative’s utility in synthesizing iodinated building blocks for pharmaceuticals and agrochemicals. Its dual functionality (triflate and iodide) enables one-pot transformations, reducing synthetic steps. However, challenges include its higher cost compared to chlorinated analogs and handling precautions for iodine-containing waste.

Q & A

Q. How to address discrepancies in spectroscopic data across research groups?

  • Methodology :
  • Interlaboratory Studies : Share samples with standardized protocols (e.g., NMR referencing to TMS). Analyze data via multivariate statistics (PCA) to identify outlier sources .
  • Collaborative Platforms : Use ResearchGate to crowdsource spectral interpretations and validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.